Cl-Necrostatin-1

Description

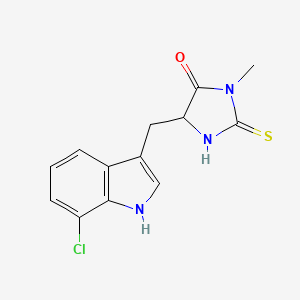

Structure

3D Structure

Properties

Molecular Formula |

C13H12ClN3OS |

|---|---|

Molecular Weight |

293.77 g/mol |

IUPAC Name |

5-[(7-chloro-1H-indol-3-yl)methyl]-3-methyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C13H12ClN3OS/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19) |

InChI Key |

OKOAUGRWEJDVCB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(NC1=S)CC2=CNC3=C2C=CC=C3Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 7-Chloro-O-Necrostatin-1 (Nec-1s)

Introduction

Necroptosis is a form of regulated, caspase-independent cell death that is increasingly recognized for its role in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. A key mediator of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1). 7-Chloro-O-Necrostatin-1 (also known as Nec-1s) is a potent and specific small-molecule inhibitor of RIPK1, developed as a more stable and specific analog of its predecessor, Necrostatin-1 (Nec-1). This document provides a comprehensive technical overview of the mechanism of action of Cl-Necrostatin-1, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of RIPK1 Kinase

The primary mechanism of action of this compound is the allosteric inhibition of the kinase activity of RIPK1. This targeted inhibition disrupts the necroptotic signaling cascade at a critical initiation point.

1. The Necroptosis Signaling Pathway

Necroptosis is most thoroughly understood in the context of tumor necrosis factor (TNF) signaling.

-

Complex I Formation: Upon binding of TNFα to its receptor, TNFR1, a membrane-bound signaling complex known as Complex I is formed. This complex includes TNFR1, TRADD, TRAF2/5, and RIPK1. In this state, RIPK1 is typically ubiquitylated, which promotes cell survival signals via NF-κB activation.

-

Complex II (Necrosome) Formation: Under conditions where apoptosis is inhibited (e.g., by caspase inhibitors like z-VAD-fmk) and RIPK1 is deubiquitylated, RIPK1 can dissociate from the membrane to form a cytosolic complex with RIPK3, known as the necrosome.

-

Signal Propagation: Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to their activation. Activated RIPK3 then phosphorylates the pseudokinase, Mixed Lineage Kinase Domain-Like protein (MLKL).

-

Execution of Necroptosis: Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell swelling, lysis, and the release of damage-associated molecular patterns (DAMPs), triggering an inflammatory response.

2. This compound's Point of Intervention

This compound exerts its inhibitory effect by directly targeting RIPK1.

-

Allosteric Binding: The inhibitor binds to a specific hydrophobic pocket within the kinase domain of RIPK1. This action locks the kinase in an inactive conformation.

-

Inhibition of Autophosphorylation: By stabilizing the inactive state, this compound potently prevents the autophosphorylation of RIPK1 (e.g., at serine 166), which is a crucial step for its kinase activation and the subsequent recruitment and activation of RIPK3.

-

Blockade of Necrosome Assembly: As RIPK1 kinase activity is essential for the stable formation and activation of the RIPK1-RIPK3 necrosome, this compound effectively halts the entire downstream signaling cascade, preventing MLKL phosphorylation and cell death.

Importantly, this compound specifically inhibits the pro-necrotic kinase function of RIPK1 without affecting its scaffolding function required for NF-κB activation.

Data Presentation: Efficacy and Specificity of Necrostatin Analogs

The following table summarizes key quantitative data related to the activity of this compound (Nec-1s) and its related compounds.

| Compound | Target | Potency / Efficacy Metric | Value/Observation | Application/Model | Reference |

| Necrostatin-1 (Nec-1) | RIPK1 | Effective Concentration | 20–50 µM | L929 & Jurkat Cells | |

| Necrostatin-1 (Nec-1) | RIPK1 | Infarct Volume Reduction | Reduced from 45.44% to 5.08% | Rat MCAO Ischemic Stroke | |

| Necrostatin-1 (Nec-1) | RIPK1 | Optimal Protective Dose | 40 µM | Mouse Status Epilepticus | |

| 7-Cl-O-Nec-1 (Nec-1s) | RIPK1 | Comparative Potency | Equipotent to Nec-1 in inhibiting RIPK1 autophosphorylation. | In vitro kinase assay | |

| Necrostatin-1 inactive (Nec-1i) | RIPK1 | Comparative Potency | >100-fold lower inhibitory activity compared to Nec-1. | In vitro kinase assay | |

| Necrostatin-1 & Nec-1i | IDO | Off-Target Activity | Both inhibit human indoleamine 2,3-dioxygenase (IDO). | In vitro enzyme assay | |

| 7-Cl-O-Nec-1 (Nec-1s) | IDO | Off-Target Specificity | Does not inhibit human IDO. | Molecular modeling & enzyme assay | |

| Necrostatin-1 & Nec-1s | NQO1 | Off-Target Activity | Both inhibit NAD(P)H: quinone oxidoreductase 1 (NQO1). | In vitro enzyme assay |

Mandatory Visualizations

Signaling Pathway and Inhibitory Mechanism

A Technical Guide to Cl-Necrostatin-1: A Specific Inhibitor of RIPK1-Mediated Necroptosis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Cl-Necrostatin-1 (also known as Necrostatin-1s or 7-Cl-O-Nec-1), a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). We delve into its mechanism of action, chemical properties, and quantitative efficacy. Detailed experimental protocols for its characterization and use are provided, alongside a discussion of its specificity and applications in research and therapeutic development. This document is intended to serve as a core resource for professionals studying necroptosis and other RIPK1-mediated signaling pathways.

Core Properties of this compound

This compound is a chemical analog of Necrostatin-1, optimized for improved potency, metabolic stability, and specificity.[1][2] The key structural modification is the addition of a chlorine atom to the indole ring, which enhances its inhibitory activity against RIPK1 while reducing off-target effects.[3][4]

| Property | Data |

| IUPAC Name | 5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione |

| Synonyms | Necrostatin-1s (Nec-1s), 7-Cl-O-Nec-1, RIP1 Inhibitor II |

| CAS Number | 852391-15-2[3] |

| Molecular Formula | C₁₃H₁₂ClN₃O₂[3] |

| Molecular Weight | 277.71 g/mol [3] |

| Appearance | Off-white to pale yellow solid[3] |

| Solubility | Soluble in DMSO (e.g., to 90-100 mM)[3] |

| Purity | Typically ≥95-98% (HPLC)[5] |

Mechanism of Action: Specific Inhibition of RIPK1

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a central node in cell fate decisions, particularly in response to stimuli like Tumor Necrosis Factor-alpha (TNF-α).[6] Depending on the cellular context, RIPK1 can initiate pro-survival NF-κB signaling, apoptosis, or a regulated form of necrosis known as necroptosis.[7]

The kinase activity of RIPK1 is essential for the induction of necroptosis.[2] Upon TNF-α stimulation in an apoptosis-deficient setting (e.g., caspase-8 inhibition), RIPK1 is activated and auto-phosphorylates.[8] This activated RIPK1 then interacts with and phosphorylates RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs), leading to the formation of a functional amyloid-like signaling complex called the necrosome.[4][7] RIPK3, in turn, phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of the pathway.[9] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[9][10]

This compound acts as a potent, allosteric inhibitor of RIPK1.[4][5] It binds to a pocket in the kinase domain, stabilizing RIPK1 in an inactive conformation and thereby preventing the auto-phosphorylation and subsequent downstream signaling required for necrosome formation.[6][11]

References

- 1. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]

- 2. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIP1 Inhibitor II, 7-Cl-O-Nec-1 [sigmaaldrich.com]

- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Necrostatin-1 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]

- 6. invivogen.com [invivogen.com]

- 7. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 7-Chloro-O-Necrostatin-1 (Nec-1s) in Programmed Cell Death: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction to Programmed Cell Death and Necroptosis

Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. While apoptosis, a caspase-dependent pathway, has been extensively studied, other forms of regulated cell death have emerged as critical players in health and disease. One such pathway is necroptosis, a form of regulated necrosis that, unlike apoptosis, is caspase-independent and highly pro-inflammatory.[1][2] Necroptosis is characterized by cell swelling, organelle breakdown, and eventual rupture of the plasma membrane, releasing cellular contents and damage-associated molecular patterns (DAMPs) that can trigger a potent immune response.

This pathway is critically mediated by a trio of proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the terminal effector, Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[3][4] Given its role in various pathologies, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury, the necroptosis pathway presents a compelling target for therapeutic intervention.[3][4] This guide provides an in-depth technical overview of 7-Chloro-O-Necrostatin-1 (Nec-1s), a potent and specific small-molecule inhibitor of RIPK1, and its role as a critical tool for studying and modulating necroptotic cell death.

The Necroptosis Signaling Pathway

The most well-characterized trigger for necroptosis is the engagement of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), by its ligand, TNF-α, particularly when the apoptotic machinery is compromised.[5]

-

Initiation and Complex I Formation : Upon TNF-α binding, TNFR1 recruits a series of proteins, including TRADD, TRAF2, and RIPK1, to form a plasma membrane-bound complex known as Complex I. In this state, RIPK1 is typically ubiquitinated, which promotes cell survival signaling through the NF-κB pathway.[4]

-

Transition to the Necrosome (Complex IIb) : When apoptosis is inhibited (e.g., by chemical caspase inhibitors like z-VAD-fmk or viral proteins), RIPK1 is deubiquitinated and dissociates from the membrane to form a cytosolic complex with RIPK3.[5] This RIPK1-RIPK3 oligomer, known as the necrosome, is the core activation platform for necroptosis.[3][6]

-

Kinase Cascade and Execution : Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to their full activation.[7] Activated RIPK3 then phosphorylates the pseudokinase MLKL.[7] This phosphorylation event induces a conformational change in MLKL, causing it to oligomerize and translocate from the cytosol to the plasma membrane.[3]

-

Membrane Disruption : At the plasma membrane, MLKL oligomers directly disrupt membrane integrity, leading to the formation of pores, loss of ion homeostasis, cell swelling, and ultimately, lytic cell death.[4]

Cl-Necrostatin-1 (Nec-1s) is a highly specific, allosteric inhibitor that targets the kinase activity of RIPK1.[1][4] By binding to the kinase domain, it locks RIPK1 in an inactive conformation, preventing the initial autophosphorylation required for necrosome formation and thereby halting the entire downstream signaling cascade.[4]

This compound (Nec-1s): A Superior RIPK1 Inhibitor

Necrostatin-1 (Nec-1) was the first small molecule identified as an inhibitor of necroptosis.[4] However, subsequent research revealed that it has off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation.[1][2] This complicates the interpretation of data from experiments using Nec-1.

7-Cl-O-Necrostatin-1 (Nec-1s) was developed as an analog of Nec-1 with superior potency, metabolic stability, and, crucially, specificity.[1][3] Unlike its parent compound, Nec-1s does not inhibit IDO, making it a more precise tool for studying RIPK1-mediated necroptosis.[1][2] It is the recommended compound for both in vitro and in vivo studies.[1][2]

Quantitative Data: Potency and Efficacy

The improved potency of Nec-1s over Nec-1 has been demonstrated in cellular assays. Nec-1s shows a more than two-fold increase in efficacy in protecting cells from TNF-α-induced necroptosis.[6][8]

| Compound | Target | Assay Type | Cell Line | EC₅₀ / IC₅₀ (nM) | Reference(s) |

| Necrostatin-1 (Nec-1) | Necroptosis | Cell Viability | FADD-deficient Jurkat | 494 nM | [6][8] |

| This compound (Nec-1s) | Necroptosis | Cell Viability | FADD-deficient Jurkat | 206 - 210 nM | [6][8][9] |

| Necrostatin-1 (Nec-1) | IDO | Enzyme Activity | N/A | 11.4 µM | |

| This compound (Nec-1s) | IDO | Enzyme Activity | N/A | No Inhibition | [1] |

Experimental Protocols for Studying this compound Activity

To assess the inhibitory effect of this compound on necroptosis, a series of well-established in vitro assays can be performed.

Experimental Workflow: Overview

The general workflow for testing an inhibitor of necroptosis involves inducing this specific form of cell death in a suitable cell line and measuring the protective effect of the compound at various concentrations.

Protocol 1: Cell Viability Assay (WST-1/MTT)

This protocol measures the metabolic activity of living cells to quantify the protective effect of this compound against necroptotic stimuli.

Materials:

-

Necroptosis-sensitive cell line (e.g., human HT-29, murine L929)

-

96-well cell culture plates

-

Complete growth medium

-

This compound (Nec-1s)

-

TNF-α (human or mouse, as appropriate)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

WST-1 or MTT reagent

-

Plate reader (spectrophotometer)

Methodology:

-

Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).[10]

-

Compound Pre-treatment : Prepare serial dilutions of Nec-1s in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Nec-1s. Include a "vehicle only" control (e.g., DMSO). Incubate for 1-2 hours.[7]

-

Induction of Necroptosis : Add the necroptosis-inducing stimuli directly to the wells. A common combination for HT-29 cells is TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 50 nM SM-164), and a pan-caspase inhibitor (e.g., 25 µM z-VAD-fmk).[7] Include control wells: untreated cells (100% viability) and cells with inducing agents but no inhibitor (0% viability).

-

Incubation : Return the plate to the incubator for a period sufficient to induce cell death, typically 18-24 hours.

-

Viability Measurement :

-

Add 10 µL of WST-1 or MTT reagent to each 100 µL well.[11]

-

Incubate for 1-4 hours at 37°C, allowing viable cells to convert the substrate into a colored formazan product.[11]

-

If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[11]

-

Read the absorbance at the appropriate wavelength (e.g., ~450 nm for WST-1, ~570 nm for MTT) using a microplate reader.

-

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated and vehicle-treated controls. Plot the dose-response curve to determine the EC₅₀ value.

Protocol 2: Western Blot Analysis of Necroptosis Markers

This method is used to confirm that this compound inhibits the phosphorylation of key proteins in the necroptosis pathway (RIPK1, RIPK3, MLKL).

Materials:

-

Cells cultured in 6-well plates and treated as described above.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-RIPK1, anti-p-MLKL, anti-RIPK1, anti-MLKL, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

ECL detection reagent.

Methodology:

-

Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[12]

-

Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.[12]

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[13]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[13]

-

Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Antibody Incubation : Incubate the membrane with the desired primary antibody (e.g., anti-p-MLKL) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.[12]

-

Washing and Secondary Antibody : Wash the membrane multiple times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection : Wash the membrane again with TBST. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[12]

-

Analysis : Analyze the band intensities, normalizing the levels of phosphorylated proteins to their total protein levels and the loading control (e.g., β-actin). A reduction in the p-MLKL/MLKL ratio in Nec-1s-treated samples indicates successful inhibition of the pathway.[7]

References

- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Methods to Analyze Cellular Necroptosis | Springer Nature Experiments [experiments.springernature.com]

- 6. 7-Cl-O-Nec1, metabolically stable RIP1 inhibitor (ab221984) | Abcam [abcam.com]

- 7. media.sciltp.com [media.sciltp.com]

- 8. RIP1 Inhibitor II, 7-Cl-O-Nec-1 - Calbiochem CAS 852391-15-2 | 504297 [merckmillipore.com]

- 9. rpeptide.com [rpeptide.com]

- 10. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

An In-depth Technical Guide to Cl-Necrostatin-1 and the Necroptosis Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer. This programmed cell death cascade is executed by a core signaling module involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. The discovery of small molecule inhibitors targeting this pathway has provided powerful tools for its elucidation and offers promising therapeutic avenues. This technical guide provides a comprehensive overview of the necroptosis signaling pathway and the mechanism of action of Cl-Necrostatin-1 (also known as 7-Cl-O-Nec-1 or Nec-1s), a potent and selective inhibitor of RIPK1. We present detailed experimental protocols for studying necroptosis, quantitative data on inhibitor efficacy, and visual representations of the key signaling events to facilitate a deeper understanding for researchers in the field.

The Necroptosis Signaling Pathway: A Molecular Overview

Necroptosis is a lytic, pro-inflammatory mode of cell death that is initiated in response to various stimuli, including death receptor ligands (e.g., TNFα), pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs).[1][2] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, thereby triggering an inflammatory response.[3] The core machinery of necroptosis is orchestrated by a trio of key proteins: RIPK1, RIPK3, and MLKL.[1][2]

The signaling cascade is tightly regulated and can be broadly divided into the following key steps:

-

Initiation and Complex I Formation: Upon stimulation, for instance by TNFα binding to its receptor TNFR1, a membrane-bound signaling complex known as Complex I is formed. This complex includes TNFR1, TRADD, TRAF2/5, cIAP1/2, and RIPK1. In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold for the recruitment of downstream signaling molecules that activate pro-survival pathways like NF-κB.[4][5]

-

Transition to Complex II and the Apoptosis/Necroptosis Switch: When pro-survival signaling is compromised, or in the presence of certain stimuli, deubiquitinating enzymes like CYLD can remove the ubiquitin chains from RIPK1.[6] This leads to the dissociation of RIPK1 from the plasma membrane and the formation of a cytosolic complex, known as Complex II (or the ripoptosome), which also contains FADD and caspase-8.[3]

-

The Role of Caspase-8: Caspase-8 plays a pivotal role in determining the cell's fate. When active, caspase-8 cleaves and inactivates RIPK1 and RIPK3, thereby inhibiting necroptosis and promoting apoptosis.[6][7][8] However, when caspase-8 activity is inhibited, either pharmacologically (e.g., by pan-caspase inhibitors like zVAD-fmk) or genetically, the pathway is shunted towards necroptosis.[6][9][10]

-

Necrosome Formation and Activation: In the absence of active caspase-8, RIPK1 interacts with RIPK3 through their respective RIP homotypic interaction motifs (RHIMs), leading to the formation of a large, amyloid-like signaling platform called the necrosome.[3][11] This proximity drives the autophosphorylation and activation of both RIPK1 and RIPK3.[12]

-

MLKL Recruitment and Phosphorylation: Activated RIPK3 then recruits the pseudokinase MLKL to the necrosome.[13][14] RIPK3 subsequently phosphorylates MLKL within its pseudokinase domain, a critical activation step.[11]

-

MLKL Oligomerization and Translocation: Phosphorylation of MLKL induces a conformational change, leading to its oligomerization into trimers, tetramers, and higher-order structures.[13][14] These MLKL oligomers then translocate from the cytosol to the plasma membrane.[13][14]

-

Membrane Permeabilization and Cell Death: At the plasma membrane, MLKL oligomers are thought to directly or indirectly disrupt membrane integrity, possibly by forming pores.[14] This leads to an influx of ions, cell swelling, and eventual rupture of the plasma membrane, culminating in necroptotic cell death.

This compound: A Potent Inhibitor of RIPK1 Kinase Activity

This compound (7-Cl-O-Nec-1 or Nec-1s) is a highly potent and selective small-molecule inhibitor of RIPK1 kinase activity.[6][12] It is an analog of Necrostatin-1 (Nec-1) with improved metabolic stability and selectivity, making it a superior tool for both in vitro and in vivo studies of necroptosis.

Mechanism of Action

This compound functions as an allosteric inhibitor of RIPK1. It binds to a specific hydrophobic pocket within the kinase domain of RIPK1, locking it in an inactive conformation. By inhibiting the kinase activity of RIPK1, this compound prevents the autophosphorylation of RIPK1 and the subsequent recruitment and activation of RIPK3. This effectively blocks the formation of the functional necrosome and halts the downstream signaling cascade that leads to MLKL phosphorylation and necroptotic cell death. Importantly, this compound does not inhibit the scaffolding function of RIPK1 in Complex I, thus not interfering with NF-κB activation. It also shows high selectivity for RIPK1 over other kinases.

Quantitative Data

The efficacy of this compound in inhibiting necroptosis has been quantified in various cell-based assays.

| Compound | Target | Assay | Cell Line | EC50 | Reference |

| This compound (Nec-1s) | RIPK1 | Necroptosis Inhibition | FADD-deficient Jurkat cells | 206 nM | [6] |

Experimental Protocols for Studying Necroptosis

A combination of biochemical and cell-based assays is essential for accurately studying the necroptosis signaling pathway and the effects of inhibitors like this compound.

Cell Viability Assay to Measure Necroptosis

This protocol describes a colorimetric assay using a water-soluble tetrazolium salt (WST-1) to quantify cell viability, which is inversely proportional to the extent of cell death.

Materials:

-

Cells of interest (e.g., HT-29, L929, or Jurkat cells)

-

Complete cell culture medium

-

Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, zVAD-fmk)

-

This compound or other inhibitors

-

WST-1 reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

-

Induction of Necroptosis: Add the necroptosis-inducing stimuli to the appropriate wells. Include control wells with untreated cells and cells treated only with the inducing agents.

-

Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), depending on the cell type and stimuli.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C in a cell culture incubator. The incubation time should be optimized for the specific cell line.

-

Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blotting for Phosphorylated RIPK1, RIPK3, and MLKL

This protocol allows for the detection of the activated, phosphorylated forms of the core necroptosis proteins.

Materials:

-

Cell lysates from treated and control cells

-

Lysis buffer containing phosphatase and protease inhibitors

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies specific for phosphorylated RIPK1 (p-RIPK1), phosphorylated RIPK3 (p-RIPK3), and phosphorylated MLKL (p-MLKL)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins. Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-RIPK1) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against total RIPK1, RIPK3, MLKL, or a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.

Co-Immunoprecipitation (Co-IP) to Detect RIPK1-RIPK3 Interaction

This protocol is used to demonstrate the formation of the necrosome by detecting the interaction between RIPK1 and RIPK3.

Materials:

-

Cell lysates from treated and control cells

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody for immunoprecipitation (e.g., anti-RIPK1)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer or SDS-PAGE sample buffer

-

Primary antibodies for western blotting (anti-RIPK3 and anti-RIPK1)

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing (Optional): Incubate the cell lysates with protein A/G beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-RIPK1 antibody for 2-4 hours or overnight at 4°C.

-

Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted samples by western blotting using antibodies against RIPK3 to detect the co-immunoprecipitated protein and RIPK1 to confirm the immunoprecipitation of the target protein.

Immunofluorescence for MLKL Oligomerization and Translocation

This protocol allows for the visualization of MLKL oligomers and their translocation to the plasma membrane, a key step in necroptosis execution.

Materials:

-

Cells grown on coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against MLKL

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with necroptosis-inducing agents and/or inhibitors.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding sites with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-MLKL antibody overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Stain the nuclei with DAPI for 5 minutes.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Look for the formation of distinct MLKL puncta and their localization at the cell periphery in necroptotic cells.

Signaling Pathway and Experimental Workflow Diagrams

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: The Necroptosis Signaling Pathway.

Caption: Experimental Workflow for Studying Necroptosis.

Conclusion and Future Directions

The elucidation of the necroptosis signaling pathway has significantly advanced our understanding of regulated cell death and its implications in human health and disease. This compound has proven to be an invaluable chemical probe for dissecting the molecular mechanisms of necroptosis and holds therapeutic potential for a range of inflammatory and neurodegenerative conditions.[1][9] The experimental protocols and data presented in this guide offer a robust framework for researchers to investigate this intricate signaling cascade further. Future research will likely focus on identifying additional regulatory nodes within the pathway, developing even more specific and potent inhibitors, and translating these findings into novel therapeutic strategies for a variety of human diseases.

References

- 1. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages. | Sigma-Aldrich [merckmillipore.com]

- 4. RIP1 Inhibitor II, 7-Cl-O-Nec-1 - Calbiochem CAS 852391-15-2 | 504297 [merckmillipore.com]

- 5. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

7-Cl-O-Nec-1: A Technical Guide to a Potent and Selective RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Cl-O-Nec-1, also known as Necrostatin-1s (Nec-1s), is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptotic cell death. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of 7-Cl-O-Nec-1. Detailed, representative experimental protocols for its application in key biological assays are presented, alongside a comprehensive summary of its quantitative data. Visualizations of its signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its biological function and practical application.

Chemical Structure and Physicochemical Properties

7-Cl-O-Nec-1 is a synthetic, cell-permeable hydantoin derivative containing a 7-chloroindole moiety.[1] Its chemical structure is more stable than its predecessor, Necrostatin-1, due to the replacement of a thiohydantoin with a hydantoin ring.[2] This modification also eliminates the off-target inhibition of indoleamine 2,3-dioxygenase (IDO), a key advantage over Necrostatin-1.[2][3]

Table 1: Chemical Identifiers of 7-Cl-O-Nec-1

| Identifier | Value |

| IUPAC Name | 5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione |

| Synonyms | Nec-1s, Necrostatin-1s, 7-Cl-O-Necrostatin-1, RIP1 Inhibitor II |

| CAS Number | 852391-15-2 |

| Molecular Formula | C₁₃H₁₂ClN₃O₂ |

| Molecular Weight | 277.71 g/mol |

| Canonical SMILES | CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl |

| InChI Key | WIKGAEMMNQTUGL-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of 7-Cl-O-Nec-1

| Property | Value |

| Physical Form | Off-white to pale yellow solid[1][4] |

| Purity | ≥95% (HPLC)[1], >98%[5] |

| Solubility | Soluble in DMSO (up to 100 mg/mL)[1] |

| Storage | Store at 2-8°C[1] or -20°C[4] |

Mechanism of Action

7-Cl-O-Nec-1 is a highly selective inhibitor of the kinase activity of RIPK1.[2] RIPK1 is a serine/threonine kinase that plays a pivotal role in the regulation of cell death and inflammation.[6] In response to stimuli such as tumor necrosis factor-alpha (TNF-α), RIPK1 can initiate either pro-survival signaling pathways or pro-death pathways, including apoptosis and necroptosis.

Necroptosis is a form of programmed necrosis that is executed when apoptosis is inhibited. The core of the necroptotic signaling pathway involves the formation of a protein complex known as the necrosome, which consists of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). The kinase activity of RIPK1 is essential for the assembly and activation of the necrosome. 7-Cl-O-Nec-1 binds to the ATP-binding pocket of RIPK1, preventing its autophosphorylation and subsequent activation of RIPK3 and MLKL, thereby inhibiting necroptotic cell death.[6]

Compared to Necrostatin-1, 7-Cl-O-Nec-1 exhibits superior potency, metabolic stability, and selectivity for RIPK1.[2][4] It does not inhibit IDO, an enzyme targeted by Necrostatin-1, making it a more specific tool for studying RIPK1-mediated signaling.[2][3]

Table 3: In Vitro Activity of 7-Cl-O-Nec-1

| Assay | Cell Line | Conditions | IC₅₀ / EC₅₀ |

| TNF-α-induced necroptosis | FADD-deficient Jurkat cells | 30 h, 10 ng/mL TNF-α | EC₅₀ = 206 nM[1] |

| RIPK1 Kinase Inhibition | In vitro kinase assay | N/A | IC₅₀ = 206 nM (vs. 494 nM for Nec-1)[4] |

Signaling Pathway

The following diagram illustrates the canonical necroptosis signaling pathway and the point of inhibition by 7-Cl-O-Nec-1.

Experimental Protocols

Synthesis of 7-Cl-O-Nec-1 (Representative)

While a detailed, publicly available synthesis protocol for 7-Cl-O-Nec-1 is scarce, a plausible synthetic route can be inferred from patents describing the synthesis of related necrostatins.[7] The following represents a likely multi-step synthesis:

Disclaimer: This is a representative workflow and has not been experimentally validated. Researchers should consult relevant literature and patents for detailed reaction conditions and safety precautions.

In Vitro TNF-α-Induced Necroptosis Assay in FADD-deficient Jurkat Cells

This protocol describes a common method to assess the necroptosis-inhibiting activity of 7-Cl-O-Nec-1. FADD-deficient Jurkat cells are used as they are resistant to TNF-α-induced apoptosis and instead undergo necroptosis.

Materials:

-

FADD-deficient Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

7-Cl-O-Nec-1 (dissolved in DMSO)

-

Recombinant human TNF-α

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or propidium iodide)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed FADD-deficient Jurkat cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.

-

Compound Treatment: Prepare serial dilutions of 7-Cl-O-Nec-1 in culture medium. Add the desired concentrations of 7-Cl-O-Nec-1 to the cells. Include a vehicle control (DMSO) and a positive control (no inhibitor). Pre-incubate the cells with the compound for 1-2 hours at 37°C, 5% CO₂.

-

Necroptosis Induction: Add recombinant human TNF-α to each well to a final concentration of 10 ng/mL.

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

-

Viability Assessment: Measure cell viability using a preferred method. For example, using a luminescent ATP-based assay (CellTiter-Glo®), add the reagent according to the manufacturer's instructions and measure luminescence.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log concentration of 7-Cl-O-Nec-1 and determine the EC₅₀ value using non-linear regression.

In Vitro RIPK1 Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of 7-Cl-O-Nec-1 on RIPK1 kinase activity. This can be performed using commercially available kinase assay kits or by setting up a custom assay.

Materials:

-

Recombinant human RIPK1 enzyme

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

ATP

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

7-Cl-O-Nec-1 (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, radioactive [γ-³²P]ATP)

-

384-well plates

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant RIPK1 enzyme, and the substrate.

-

Inhibitor Addition: Add serial dilutions of 7-Cl-O-Nec-1 to the wells. Include a no-inhibitor control and a no-enzyme control.

-

Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be close to the Kₘ for RIPK1.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of 7-Cl-O-Nec-1 relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Conclusion

7-Cl-O-Nec-1 is a valuable research tool for investigating the role of RIPK1-mediated necroptosis in various physiological and pathological processes. Its high potency, selectivity, and improved metabolic stability make it a superior alternative to Necrostatin-1 for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize 7-Cl-O-Nec-1 in their studies of necroptosis and related signaling pathways.

References

- 1. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors Necrostatin-1 (Nec-1) and 7-Cl-O-Nec-1 (Nec-1s) are potent inhibitors of NAD(P)H: Quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rpeptide.com [rpeptide.com]

- 5. 7-Cl-O-Nec1, metabolically stable RIP1 inhibitor (ab221984) | Abcam [abcam.com]

- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20130158024A1 - Tricyclic necrostatin compounds - Google Patents [patents.google.com]

The Discovery and Development of Cl-Necrostatin-1: A Technical Guide to a Potent and Selective RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. A key mediator of this pathway is Receptor-Interacting Protein Kinase 1 (RIPK1). The discovery of Necrostatin-1 (Nec-1) as a specific inhibitor of RIPK1 opened a new avenue for therapeutic intervention. However, the development of more potent, selective, and metabolically stable analogs was crucial for advancing this therapeutic strategy. This technical guide details the discovery and development of 7-Chloro-O-Necrostatin-1 (Cl-Necrostatin-1 or Nec-1s), a second-generation RIPK1 inhibitor with significantly improved pharmacological properties. We provide an in-depth overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on the inhibition of necroptosis.

Introduction: The Rise of Necroptosis and the Discovery of Necrostatin-1

For decades, necrosis was considered an unregulated and passive form of cell death. However, the discovery of necroptosis revealed a programmed and druggable pathway.[1] This form of cell death is morphologically similar to necrosis, characterized by cell swelling and plasma membrane rupture, but is initiated by specific signaling cascades.[2] The central signaling axis of necroptosis involves three key kinases: RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL).[2][3]

The journey to therapeutically target necroptosis began with the identification of Necrostatin-1 (Nec-1) in a chemical screen for inhibitors of tumor necrosis factor-alpha (TNF-α)-induced cell death in human U937 cells under caspase-deficient conditions. Subsequent studies identified RIPK1 as the specific cellular target of Nec-1.[4] Nec-1 acts as an allosteric inhibitor, binding to a pocket in the kinase domain of RIPK1 and locking it in an inactive conformation.

While Nec-1 proved to be an invaluable tool for studying the role of RIPK1 and necroptosis in various disease models, it possessed certain limitations, including off-target effects and poor metabolic stability.[2] Notably, Nec-1 was also found to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[5] These limitations spurred the development of more refined RIPK1 inhibitors.

The Development of this compound (Nec-1s): A More Potent and Selective Inhibitor

To address the shortcomings of Necrostatin-1, structure-activity relationship (SAR) studies were undertaken to develop analogs with improved properties. This led to the synthesis of 7-Chloro-O-Necrostatin-1 (also known as Nec-1s), a chlorinated analog of Nec-1.[6] The key structural modifications in Nec-1s include the addition of a chlorine atom at the 7-position of the indole ring and the replacement of the thiohydantoin ring with a hydantoin ring.[7]

These modifications resulted in a compound with:

-

Increased Potency: this compound exhibits a significantly lower EC50 for the inhibition of necroptosis compared to Nec-1.[6][8][9]

-

Enhanced Selectivity: Unlike Nec-1, this compound does not inhibit IDO, making it a more specific tool for studying RIPK1-mediated processes.[5][10]

-

Improved Metabolic Stability: The hydantoin ring in this compound confers greater metabolic stability compared to the thiohydantoin ring of Nec-1.[6][7]

These improved characteristics make this compound a superior compound for both in vitro and in vivo studies of necroptosis.

Quantitative Data

The following tables summarize the key quantitative data for Necrostatin-1 and this compound, highlighting the improved potency of the chlorinated analog.

| Compound | Target | Assay Type | IC50/EC50 (nM) | Cell Line/System | Reference(s) |

| Necrostatin-1 | RIPK1 | Kinase Inhibition | 182 | In vitro | [11][12] |

| Necrostatin-1 | Necroptosis | Cell Viability | 490 - 494 | Jurkat | [11][13][14] |

| This compound | Necroptosis | Cell Viability | 206 - 210 | Jurkat | [8][9][10][15] |

| Necrostatin-1 | IDO | Enzyme Inhibition | 11,400 | Cell-based | [8] |

| This compound | IDO | Enzyme Inhibition | No inhibition | - | [10] |

Table 1: In Vitro Efficacy of Necrostatin-1 and this compound

Signaling Pathway and Experimental Workflow

The Necroptosis Signaling Pathway

The canonical necroptosis pathway is most commonly initiated by the binding of TNF-α to its receptor, TNFR1. This triggers a series of events culminating in the formation of the necrosome and subsequent cell lysis. This compound intervenes at the level of RIPK1 activation.

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Screening

The discovery and validation of necroptosis inhibitors typically follow a multi-step workflow, starting from a high-throughput screen and progressing to more detailed mechanistic studies.

Caption: General experimental workflow for the discovery and development of necroptosis inhibitors.

Detailed Experimental Protocols

The following protocols are provided as a guide for key experiments in the study of this compound. These are composite protocols based on published methods and may require optimization for specific cell lines and experimental conditions.

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human RIPK1 (e.g., from Promega or BPS Bioscience)

-

Myelin Basic Protein (MBP) as a substrate (e.g., from BPS Bioscience)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Dithiothreitol (DTT)

-

ATP

-

This compound and other test compounds

-

DMSO

-

White, opaque 384-well plates

-

Luminometer

Protocol:

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer. If desired, add DTT to a final concentration of 1 mM.

-

Prepare a stock solution of ATP (e.g., 10 mM) in water.

-

Prepare stock solutions of this compound and other test compounds in DMSO (e.g., 10 mM).

-

Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[12]

-

-

Kinase Reaction:

-

Prepare a master mix containing 1x Kinase Assay Buffer, ATP (final concentration typically 10-100 µM), and MBP substrate.

-

Add 2.5 µL of the master mix to each well of a 384-well plate.

-

Add 0.5 µL of serially diluted this compound or control compounds to the wells. Include a DMSO-only control.

-

Pre-incubate the plate at room temperature for 10-30 minutes.

-

Initiate the kinase reaction by adding 2 µL of recombinant RIPK1 (final concentration typically 5-10 ng/µL) to each well.

-

Incubate the plate at 30°C for 1-2 hours.[11]

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

TNF-α-Induced Necroptosis and Cell Viability Assay in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the assessment of cell viability using two common methods: Propidium Iodide (PI) staining with flow cytometry and CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

HT-29 cells

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

Human TNF-α (e.g., PeproTech)

-

z-VAD-FMK (pan-caspase inhibitor, e.g., InvivoGen)

-

This compound

-

DMSO

-

96-well and 6-well plates

-

Propidium Iodide (PI) solution (e.g., 1 mg/mL)

-

Annexin V-FITC Apoptosis Detection Kit (optional)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570)

-

Flow cytometer

-

Luminometer

Protocol for Necroptosis Induction:

-

Seed HT-29 cells in 96-well plates (for CellTiter-Glo) or 6-well plates (for PI staining) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO vehicle control for 1-2 hours.

-

To induce necroptosis, treat the cells with a combination of TNF-α (e.g., 20-100 ng/mL) and z-VAD-FMK (e.g., 20-50 µM).[7]

-

Incubate the cells for 12-24 hours at 37°C.

A. Cell Viability Assessment by Propidium Iodide Staining and Flow Cytometry:

-

After the incubation period, collect both the adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 100 µL of Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC (optional, to distinguish from apoptosis) and 5 µL of PI solution.

-

Incubate in the dark at room temperature for 15 minutes.

-

Add 400 µL of Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Necroptotic cells will be PI-positive.

B. Cell Viability Assessment by CellTiter-Glo® Luminescent Assay:

-

After the incubation period in the 96-well plate, equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[16]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

-

Measure the luminescence using a plate-reading luminometer.

-

Cell viability is proportional to the luminescent signal. Calculate the percentage of cell viability relative to the untreated control.

Conclusion

The discovery of Necrostatin-1 and the subsequent development of this compound have been pivotal in advancing our understanding of necroptosis and its role in disease. This compound, with its enhanced potency, selectivity, and metabolic stability, represents a significant improvement over its predecessor and serves as a crucial tool for researchers in the field. The detailed protocols and data presented in this technical guide are intended to facilitate further research into the therapeutic potential of RIPK1 inhibition and the development of next-generation necroptosis inhibitors. As our understanding of the intricate regulation of cell death pathways continues to grow, targeted interventions like this compound hold great promise for the treatment of a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. rpeptide.com [rpeptide.com]

- 9. ulab360.com [ulab360.com]

- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 11. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. content.abcam.com [content.abcam.com]

- 15. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 17. OUH - Protocols [ous-research.no]

Cl-Necrostatin-1: A Deep Dive into Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Cl-Necrostatin-1, also known as 7-Cl-O-Nec-1 or Necrostatin-1s, has emerged as a critical tool for studying necroptosis, a form of regulated cell death. Its utility in preclinical research hinges on its precise interaction with its intended molecular target and minimal engagement with other cellular components. This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, offering quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Executive Summary

This compound is a potent and highly selective allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of the necroptosis pathway. It is a derivative of Necrostatin-1, optimized for improved metabolic stability and, crucially, enhanced selectivity. Unlike its predecessor, this compound does not significantly inhibit Indoleamine 2,3-dioxygenase (IDO), a previously identified major off-target of Necrostatin-1. This refined specificity makes this compound a superior chemical probe for dissecting the role of RIPK1 kinase activity in various physiological and pathological contexts.

Data Presentation: Quantitative Analysis of Inhibition

The potency and selectivity of this compound and its precursor, Necrostatin-1, have been quantified across various assays. The following tables summarize the key inhibitory activities.

Table 1: Potency against Primary Target (RIPK1)

| Compound | Assay Type | Cell Line/System | EC50 / IC50 (nM) | Reference |

| This compound | Necroptosis Inhibition | FADD-deficient Jurkat cells | 180 - 210 | [1][2] |

| Necrostatin-1 | Necroptosis Inhibition | FADD-deficient Jurkat cells | 490 | [2] |

| This compound | RIPK1 Kinase Inhibition | In vitro | 18 (for (R)-enantiomer) | [3] |

| Necrostatin-1 | RIPK1 Kinase Inhibition | Endogenous RIPK1 from Jurkat cells | 182 | [3] |

Table 2: Selectivity Profile - Off-Target Inhibition

| Compound | Off-Target | Assay Type | IC50 (µM) | Reference |

| This compound | Indoleamine 2,3-dioxygenase (IDO) | Enzymatic Assay | No significant inhibition | [2][4] |

| Necrostatin-1 | Indoleamine 2,3-dioxygenase (IDO) | Enzymatic Assay | ~10 | [4] |

| This compound | Kinase Panel (>400 kinases) | Various | Highly selective for RIPK1 | [4][5] |

| Necrostatin-1 | PAK1, PKAcα | Kinase Assay | Partial inhibition | [5] |

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect by binding to an allosteric pocket in the kinase domain of RIPK1. This binding event locks the kinase in an inactive conformation, thereby preventing its autophosphorylation and subsequent recruitment and activation of downstream signaling components, namely RIPK3 and MLKL, which are essential for the execution of necroptosis.

Figure 1: Necroptosis signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To rigorously assess the specificity and selectivity of compounds like this compound, standardized and well-defined experimental protocols are essential. Below are detailed methodologies for key assays.

In Vitro RIPK1 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant RIPK1.

Objective: To determine the IC50 value of this compound for RIPK1.

Materials:

-

Recombinant human RIPK1 (kinase domain)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

This compound (and other test compounds)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute recombinant RIPK1 and MBP substrate in kinase reaction buffer.

-

Assay Reaction: a. To each well of a 384-well plate, add the test compound solution. b. Add the RIPK1 enzyme solution to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding the ATP and substrate solution to each well. d. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: a. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to stop the reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. b. Read the luminescence on a plate reader.

-

Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. b. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Figure 2: Experimental workflow for an in vitro RIPK1 kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Objective: To confirm that this compound binds to and stabilizes RIPK1 in intact cells.

Materials:

-

Human cell line expressing RIPK1 (e.g., HT-29)

-

Cell culture medium and reagents

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-RIPK1 antibody

-

Anti-loading control antibody (e.g., GAPDH, β-actin)

Procedure:

-

Cell Treatment: a. Culture cells to a sufficient density. b. Treat the cells with either this compound at a desired concentration or DMSO (vehicle control) for a specific duration (e.g., 1 hour) at 37°C.

-

Heat Challenge: a. Harvest the treated cells and wash with PBS. b. Resuspend the cell pellets in PBS and aliquot into PCR tubes or a 96-well PCR plate. c. Heat the cell suspensions across a temperature gradient (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control at room temperature. d. Cool the samples to room temperature.

-

Cell Lysis and Protein Extraction: a. Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or using other appropriate methods. b. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Protein Analysis: a. Collect the supernatant (soluble fraction). b. Determine the protein concentration of each sample. c. Analyze the amount of soluble RIPK1 in each sample by Western blotting using an anti-RIPK1 antibody. Include a loading control to ensure equal protein loading.

-

Data Analysis: a. Quantify the band intensities from the Western blots. b. Plot the relative amount of soluble RIPK1 as a function of temperature for both the compound-treated and vehicle-treated samples. c. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates thermal stabilization of RIPK1 upon compound binding.

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a highly specific and selective inhibitor of RIPK1 kinase activity. Its improved pharmacological profile, particularly the lack of IDO inhibition, makes it an invaluable tool for investigating the role of necroptosis in health and disease. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of this compound and other potential RIPK1 inhibitors, ensuring the generation of reliable and reproducible data for advancing the field of necroptosis research and therapeutic development.

References

- 1. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Target Identification and Validation at MDC [md.catapult.org.uk]

- 4. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stability and Metabolism of Cl-Necrostatin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-Necrostatin-1, also known as Necrostatin-1s (Nec-1s) or 7-Cl-O-Nec-1, is a potent and selective second-generation inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It represents a significant improvement over its predecessor, Necrostatin-1, offering enhanced metabolic stability and target specificity. This technical guide provides a comprehensive overview of the current knowledge regarding the in vivo stability and metabolism of this compound, based on available scientific literature.

Core Concepts: Enhanced Stability and Selectivity

This compound was developed to overcome the limitations of Necrostatin-1, which exhibited poor metabolic stability and off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO). The chemical modifications in this compound, specifically the chlorination at the 7th position of the indole ring and the replacement of the thiohydantoin with a hydantoin moiety, confer superior properties for in vivo applications.

Key advantages of this compound include:

-

Improved Metabolic Stability : this compound demonstrates a significantly longer half-life in liver microsomal assays compared to Necrostatin-1.[1][2]

-

Enhanced Selectivity : It is a highly selective inhibitor of RIPK1 and does not inhibit IDO, thus providing more precise insights into the role of RIPK1 in necroptosis and other signaling pathways.[3]

-

Greater Potency : In cellular assays, this compound shows higher activity in inhibiting necroptosis.[4]

Quantitative Data on In Vivo Stability

While comprehensive pharmacokinetic data for this compound remains limited in publicly available literature, some key parameters have been reported, indicating its improved in vivo behavior compared to Necrostatin-1.

Table 1: In Vitro Metabolic Stability of Necrostatin Analogues

| Compound | Assay System | Half-life (t½) | Reference |

| Necrostatin-1 | Mouse Liver Microsomes | < 5 minutes | [2] |

| This compound (Nec-1s) | Mouse Liver Microsomes | ~ 1 hour | [2] |

Table 2: In Vivo Plasma Concentration of this compound in Mice

| Dose (Intravenous) | Time Post-Injection | Plasma Concentration | Reference |

| 1 mg/kg | 30 minutes | 0.74 µM | Ofengeim, D., et al. (2015) |

| 1 mg/kg | 30 minutes | 0.31 µM | Ofengeim, D., et al. (2015) |

Note: The variability in the reported plasma concentrations at the same time point may be due to experimental conditions or inter-animal variability.

Table 3: Pharmacokinetic Parameters of Necrostatin-1 in Rats (for comparison)

| Route of Administration | Dose | Cmax | t½ | Absolute Bioavailability | Reference |

| Intravenous | 5 mg/kg | 1733 µg/L | 1.8 h | - | [5] |

| Oral | 5 mg/kg | 648 µg/L | 1.2 h | 54.8% | [5] |

Metabolism

Detailed studies on the metabolic pathways of this compound and the characterization of its metabolites are not extensively reported in the available literature. A study on the related RIPK1 inhibitor, Sibiriline, indicated that Phase II transformations, such as glucuronidation and sulfation, are the primary metabolic routes.[6] It is plausible that this compound undergoes similar metabolic processes. Further investigation is required to elucidate the specific metabolic fate of this compound in vivo.

Experimental Protocols

In Vivo Pharmacokinetic Study Design

A typical experimental design to determine the pharmacokinetic profile of this compound in a rodent model (e.g., rats or mice) would involve the following steps:

-

Animal Model : Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be acclimatized for at least one week before the experiment.

-

Dosing :

-

Intravenous (IV) Administration : this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) and administered as a bolus dose via the tail vein.

-

Oral (PO) Administration : The compound is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage.

-

-

Blood Sampling :

-

Blood samples are collected at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Blood is drawn from the jugular vein or via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Sample Preparation :

-

Plasma samples are thawed, and an internal standard is added.

-

Proteins are precipitated by adding a solvent like acetonitrile.

-

The mixture is centrifuged, and the supernatant is collected and evaporated to dryness.

-

The residue is reconstituted in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis : Quantification of this compound in plasma samples is performed using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis : The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

Detailed Protocol for LC-MS/MS Analysis of this compound in Rat Plasma

The following protocol is adapted from the validated method described by Wąsik et al. (2018) for the determination of Necrostatin-1s.[7][8][9]

1. Sample Preparation:

-

To 100 µL of rat plasma, add 10 µL of an internal standard solution (e.g., prednisone at 2.5 µg/mL).

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC-DAD-Q-TOF Instrumentation and Conditions:

-

HPLC System : Agilent 1290 Infinity LC system or equivalent.

-

Mass Spectrometer : Agilent 6550 iFunnel Q-TOF LC/MS system or equivalent.

-

Column : Zorbax Extend-C18, 2.1 × 50 mm, 1.8 µm.

-

Mobile Phase :

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution :

-

0-0.5 min: 25% B

-

0.5-4.5 min: 25% to 90% B

-

4.5-5.5 min: 90% B

-

5.5-5.6 min: 90% to 25% B

-

5.6-8.0 min: 25% B

-

-

Flow Rate : 0.4 mL/min

-

Injection Volume : 2 µL

-

Column Temperature : 40°C

-

Ionization Mode : Positive Electrospray Ionization (ESI+)

-

MS Parameters :

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

-

Skimmer Voltage: 65 V

-

Gas Temperature: 250°C

-

Drying Gas Flow: 12 L/min

-

Nebulizer Pressure: 35 psig

-

-

Mass Range : m/z 100-1000

3. Method Validation:

The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[7]

Visualizations

Signaling Pathway: Inhibition of Necroptosis by this compound

References

- 1. Inhibition of RIPK1 kinase does not affect diabetes development: β-Cells survive RIPK1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Cl-O-Nec1, metabolically stable RIP1 inhibitor (ab221984) | Abcam [abcam.com]

- 5. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Transversal Approach Combining In Silico, In Vitro and In Vivo Models to Describe the Metabolism of the Receptor Interacting Protein 1 Kinase Inhibitor Sibiriline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Determination of Novel Highly Effective Necrostatin Nec-1s in Rat Plasma by High Performance Liquid Chromatography Hyphenated with Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Cl-Necrostatin-1 on RIPK1-Mediated Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including necroptosis. Its kinase activity is a key driver of these processes, making it a prime therapeutic target for a range of inflammatory and neurodegenerative diseases. Cl-Necrostatin-1 (also known as 7-Cl-O-Nec-1 or Nec-1s) is a potent and specific allosteric inhibitor of RIPK1 kinase activity. This technical guide provides a comprehensive overview of the effects of this compound on RIPK1-mediated inflammation, detailing its mechanism of action, impact on signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to RIPK1-Mediated Inflammation and Necroptosis

RIPK1 is a serine/theronine kinase that plays a dual role in cellular signaling. As a scaffold protein, it participates in the activation of the pro-survival NF-κB pathway.[1][2] However, upon specific post-translational modifications, its kinase activity can trigger inflammatory responses and programmed cell death pathways, namely apoptosis and necroptosis.[3]